molecular formula C15H20ClNO B2674062 3-chloro-N-cyclooctylbenzamide CAS No. 339018-59-6

3-chloro-N-cyclooctylbenzamide

Cat. No.: B2674062
CAS No.: 339018-59-6
M. Wt: 265.78
InChI Key: JQICCHSWTFUHFF-UHFFFAOYSA-N
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Description

3-chloro-N-cyclooctylbenzamide is an organic compound with the molecular formula C15H20ClNO It is a derivative of benzamide, where the amide nitrogen is bonded to a cyclooctyl group and the benzene ring is substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclooctylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with cyclooctylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+cyclooctylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{cyclooctylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+cyclooctylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclooctylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Depending on the nucleophile, products such as 3-methoxy-N-cyclooctylbenzamide.

    Reduction: N-cyclooctylbenzylamine.

    Oxidation: 3-chlorobenzoquinone derivatives.

Scientific Research Applications

3-chloro-N-cyclooctylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    3-chloro-N-cyclopentylbenzamide: Contains a cyclopentyl group.

    3-chloro-N-cyclododecylbenzamide: Features a larger cyclododecyl group.

Uniqueness

3-chloro-N-cyclooctylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICCHSWTFUHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324376
Record name 3-chloro-N-cyclooctylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339018-59-6
Record name 3-chloro-N-cyclooctylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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